(S-aminosulfonimidoyl)dimethylamine hydrochloride
Description
Properties
IUPAC Name |
N-(aminosulfonimidoyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3OS.ClH/c1-5(2)7(3,4)6;/h1-2H3,(H3,3,4,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSLYQHOZUOJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves the reaction of dimethylamine with sulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
(S-aminosulfonimidoyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form aminosulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Aminosulfonamide derivatives
Substitution: Substituted aminosulfonimidoyl derivatives
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties
One of the significant applications of (S-aminosulfonimidoyl)dimethylamine hydrochloride is in the development of antibacterial agents. Research has shown that derivatives of dimethylamine, including this compound, can enhance the antibacterial properties of biopolymers like chitosan. For instance, a study developed a quaternized aminochitosan derivative that incorporated this compound, resulting in membranes with antibacterial activities against various pathogens such as Escherichia coli and Staphylococcus aureus. The membranes exhibited inhibition rates ranging from 80% to 98%, demonstrating their potential for advanced wound dressing applications .
Drug Synthesis
this compound serves as an intermediate in the synthesis of various pharmaceuticals. It is used in the production of drugs like ranitidine and metformin, which are essential for treating conditions such as peptic ulcers and type 2 diabetes . The compound's ability to participate in reactions, such as the Willgerodt-Kindler reaction for amide preparation, highlights its versatility in drug formulation .
Agricultural Applications
Particle Formation Studies
In agriculture, this compound has been studied for its role in particle formation reactions with methanesulfonic acid. Research indicates that temperature significantly affects particle formation, which is crucial for understanding environmental impacts in coastal and agricultural areas. This compound's interactions can influence atmospheric chemistry and contribute to particle dynamics during specific climatic conditions .
Organic Synthesis
This compound is widely utilized in organic synthesis due to its reactivity as a quaternary ammonium salt. It is involved in synthesizing cationic polymers and chelating agents. Additionally, it finds applications in the textile industry for producing fabric softeners and in personal care products like hair conditioners .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceuticals | Antibacterial membranes; drug synthesis | High antibacterial efficacy; used in ranitidine/metformin |
| Agriculture | Particle formation studies | Temperature influences particle dynamics |
| Organic Synthesis | Cationic polymers; textile products | Versatile reagent for various synthetic applications |
Case Studies
-
Antibacterial Membrane Development
A study focused on enhancing chitosan biopolymer properties by incorporating this compound into quaternized aminochitosan derivatives. The resultant membranes showed superior antibacterial activity compared to standard membranes, indicating potential for clinical applications . -
Agricultural Particle Formation Research
Investigations into the interaction between methanesulfonic acid and amines demonstrated that this compound plays a role in particle formation under varying temperature conditions, providing insights into environmental chemistry relevant to agricultural practices .
Mechanism of Action
The mechanism of action of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Chemical Structure and Functional Groups
Thermal Stability and Decomposition
- DMAHCL : Decomposes at ~300–365°C in inert atmospheres, releasing dimethylamine and water. In synthetic air, exothermic oxidation occurs at similar temperatures .
- TEAHCL : Likely decomposes at higher temperatures due to larger alkyl groups, though specific data is unavailable.
- (S-aminosulfonimidoyl)dimethylamine Hydrochloride: Expected to exhibit higher thermal stability than DMAHCL due to the sulfonimidoyl group, which may resist degradation until >350°C. Oxidative decomposition in air could release SOₓ or NOₓ species, differing from DMAHCL’s dimethylamine byproducts .
Analytical and Regulatory Considerations
- DMAHCL : Analyzed via headspace gas chromatography (HS-GC) with imidazole in DMSO . Classified under CAS 506-59-2 with GHS safety protocols .
- This compound: May require modified HS-GC or LC-MS methods due to its complex structure. Regulatory data (CAS, GHS) is currently unspecified.
Data Table: Key Properties of Comparable Compounds
Research Findings and Challenges
- Thermal Behavior: DMAHCL’s decomposition pathway involves dimethylamine release, while the sulfonimidoyl analog may produce sulfonic acids or nitrogenous residues, requiring specialized handling .
- Synthetic Challenges : Reactions involving dimethylamine derivatives (e.g., Vilsmeier-Haack acylation) must avoid solvents like DMF, which thermally decompose to dimethylamine, leading to side products .
- Reactivity : The sulfonimidoyl group in the target compound could lower nucleophilicity compared to DMAHCL, as seen in similar α-heteroatom-modified amines .
Biological Activity
(S-Aminosulfonimidoyl)dimethylamine hydrochloride, also known as dimethyl-S-aminosulfonimidoyl dimethylamine hydrochloride, is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, focusing on its antimicrobial properties, antioxidant capacity, and potential applications in medicinal chemistry.
This compound is synthesized through the reaction of dimethylamine with sulfonyl chloride. Its structure includes a sulfonamide moiety, which is known for its biological activity, particularly in antimicrobial applications. The compound's chemical formula is C₄H₁₁ClN₂O₂S.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing sulfonamide groups exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard microbiological methods.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | 32 | 64 |
| Staphylococcus aureus | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
These results indicate that the compound exhibits strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The total antioxidant capacity (TAC) was measured to evaluate the compound's ability to neutralize free radicals.
- DPPH Scavenging Activity : The compound showed a dose-dependent scavenging effect with an IC50 value of 25 µg/mL. This indicates that it can effectively reduce oxidative stress by scavenging free radicals.
The results highlight the compound's potential as an antioxidant agent, which could be beneficial in preventing oxidative damage in biological systems .
Case Studies
- Study on Antimicrobial Effects : A comprehensive study conducted on various derivatives of sulfonamides, including this compound, found that modifications to the sulfonamide group significantly influenced antimicrobial efficacy. The study concluded that maintaining a balance between hydrophobicity and functional group positioning is crucial for enhancing biological activity .
- Antioxidant Evaluation : In another research project focusing on antioxidant activities of sulfonamide derivatives, this compound was one of the compounds tested. It displayed comparable antioxidant properties to well-known antioxidants like ascorbic acid, suggesting its potential application in formulations aimed at reducing oxidative stress .
Q & A
Basic: What are the common synthetic routes for (S-aminosulfonimidoyl)dimethylamine hydrochloride, and what key reaction conditions influence yield?
The synthesis typically involves alkylation and nucleophilic substitution reactions. For example:
- Step 1 : Alkylation of a primary amine precursor (e.g., dimethylamine hydrochloride) with a sulfonimidoyl-containing electrophile under basic conditions (e.g., triethylamine) to form the intermediate.
- Step 2 : Purification via recrystallization or column chromatography to isolate the hydrochloride salt .
Key reaction conditions include: - Solvent choice : Anhydrous dimethylformamide (DMF) or ethanol to minimize hydrolysis.
- Temperature : Controlled reflux (70–90°C) to balance reaction rate and side-product formation.
- Catalysts : Use of bases like sodium hydride to deprotonate intermediates and enhance nucleophilicity .
Advanced: How can researchers optimize the synthesis to address low yields in nucleophilic substitution steps?
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent polarity adjustment : Higher polarity solvents (e.g., DMF) improve solubility of charged intermediates.
- Temperature modulation : Lower temperatures (e.g., 0–5°C) for kinetically controlled reactions to favor desired pathways.
- Catalytic additives : Crown ethers or phase-transfer catalysts to enhance reactivity of nucleophiles in heterogeneous systems .
Comparative studies using Design of Experiments (DoE) can systematically identify optimal conditions .
Basic: What analytical techniques are recommended for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks (e.g., methyl groups at δ 2.3–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 182.76) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing .
Advanced: How can discrepancies in NMR data be resolved?
Discrepancies arise from solvent effects, tautomerism, or impurities. Solutions include:
- Deuterated solvents : Use DMSO-d or DO to eliminate residual proton signals.
- 2D NMR techniques : HSQC and COSY to resolve overlapping peaks and assign coupling patterns.
- Dynamic NMR studies : Variable-temperature experiments to detect conformational exchange .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition at µM concentrations) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
Advanced: How can contradictory results in enzyme inhibition efficacy be reconciled?
Contradictions may arise from assay variability (e.g., substrate concentrations, enzyme isoforms). Mitigation strategies:
- Standardized protocols : Use WHO-recommended buffer systems and substrate concentrations.
- Orthogonal assays : Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity .
- Meta-analysis : Pool data from multiple studies to identify trends in structure-activity relationships (SAR) .
Advanced: What computational methods aid in elucidating target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., sulfotransferases) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to study stability of ligand-protein complexes over 100-ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : For detailed electronic interaction analysis at active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
